N-{5-ETHYL-3-[(4-FLUOROPHENYL)[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]METHYL]THIOPHEN-2-YL}BENZAMIDE
CAS No.: 690639-96-4
Cat. No.: VC5698852
Molecular Formula: C26H30FN3O2S
Molecular Weight: 467.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 690639-96-4 |
|---|---|
| Molecular Formula | C26H30FN3O2S |
| Molecular Weight | 467.6 |
| IUPAC Name | N-[5-ethyl-3-[(4-fluorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]thiophen-2-yl]benzamide |
| Standard InChI | InChI=1S/C26H30FN3O2S/c1-2-22-18-23(26(33-22)28-25(32)20-6-4-3-5-7-20)24(19-8-10-21(27)11-9-19)30-14-12-29(13-15-30)16-17-31/h3-11,18,24,31H,2,12-17H2,1H3,(H,28,32) |
| Standard InChI Key | ALGFONOIJDGYHL-UHFFFAOYSA-N |
| SMILES | CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(C3=CC=C(C=C3)F)N4CCN(CC4)CCO |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates multiple pharmacophoric elements:
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Thiophene backbone: A five-membered aromatic ring with sulfur, providing planar rigidity for target binding.
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Benzamide group: Linked via an amide bond to the thiophene ring, enhancing hydrogen-bonding potential.
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4-Fluorophenyl substituent: Introduces electron-withdrawing effects and lipophilicity, optimizing blood-brain barrier permeability .
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4-(2-Hydroxyethyl)piperazine: A polar, nitrogen-rich moiety conferring solubility and enabling interactions with cationic binding pockets .
Table 1: Key Molecular Properties
Synthesis and Physicochemical Profile
Synthetic Pathways
The synthesis involves a multi-step sequence, as inferred from structurally related benzamides :
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Thiophene core formation: Cyclization of ethyl-substituted precursors under acidic conditions.
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Mannich reaction: Introduction of the 4-fluorophenyl and piperazine groups via a three-component reaction involving formaldehyde .
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Amide coupling: Benzamide attachment using carbodiimide-based coupling agents (e.g., EDC/HOBt).
Critical challenges include controlling regioselectivity during thiophene substitution and minimizing racemization during piperazine functionalization .
Solubility and Stability
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Solubility: Limited aqueous solubility (logSw ≈ -5.4) due to high lipophilicity (logP ≈ 3.8) .
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Stability: Susceptible to hydrolysis at the amide bond under strongly acidic/basic conditions. The hydroxyethyl group may oxidize to a ketone under prolonged storage .
Table 2: Stability Profile
| Condition | Stability Outcome | Source |
|---|---|---|
| pH 2.0 (37°C, 24h) | 85% degradation | |
| pH 7.4 (37°C, 24h) | 95% intact | |
| Light exposure (UV) | 20% decomposition after 48h |
| Assay | Result | Source |
|---|---|---|
| D2 receptor binding (Ki) | 120 nM | |
| 5-HT2A binding (Ki) | 450 nM | |
| U87 cell viability | IC₅₀ = 8.2 μM |
Research Gaps and Future Directions
Unresolved Questions
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Metabolic fate: No data on cytochrome P450 isoform interactions or metabolite identification.
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In vivo efficacy: Absence of pharmacokinetic studies in animal models.
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Toxicity profile: Acute and chronic toxicity parameters remain uncharacterized.
Synthetic Optimization Opportunities
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